N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide
Descripción
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-(3-chloropyridin-4-yl)oxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4/c20-15-11-21-6-3-16(15)27-14-4-7-23(8-5-14)19(24)22-10-13-1-2-17-18(9-13)26-12-25-17/h1-3,6,9,11,14H,4-5,7-8,10,12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWKXXHJBNGDDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-((3-chloropyridin-4-yl)oxy)piperidine-1-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzo[d][1,3]dioxole moiety and a chloropyridine group. Its molecular formula is C18H20ClN3O3, with a molecular weight of 357.82 g/mol. The structural features contribute to its pharmacological properties.
Research indicates that this compound may interact with various biological targets, including:
- Dopamine Receptors : Preliminary studies suggest it may exhibit selective agonist activity towards dopamine receptors, particularly D3 receptors, which are implicated in neuropsychiatric disorders .
- Cyclooxygenase Inhibition : Similar compounds have shown significant inhibition of COX-1 and COX-2 enzymes, leading to anti-inflammatory effects. This suggests that our compound could also share this mechanism .
Anti-inflammatory Effects
The compound was evaluated for its anti-inflammatory properties through in vitro assays measuring the inhibition of pro-inflammatory cytokines such as IL-1β. Results showed a significant reduction in cytokine levels, indicating potential use in treating inflammatory conditions .
Anticancer Activity
In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and modulation of inflammatory pathways, notably through the suppression of TNF-α and IL-6 release .
Antimicrobial Properties
While primarily focused on anti-inflammatory and anticancer activities, some derivatives have been assessed for antimicrobial efficacy. Limited activity against specific bacterial strains was noted, suggesting potential for further development in this area .
Case Study 1: Neuroprotection
A study involving the compound's derivatives indicated protective effects on dopaminergic neurons derived from induced pluripotent stem cells (iPSCs). This suggests potential applications in neurodegenerative diseases like Parkinson's disease .
Case Study 2: In Vivo Anti-inflammatory Activity
In an animal model of inflammation, the compound exhibited significant edema reduction compared to control groups treated with standard anti-inflammatory drugs like diclofenac. The observed effect was rapid and sustained over several hours post-administration .
Data Tables
| Biological Activity | Assay Type | Result |
|---|---|---|
| Anti-inflammatory | IL-1β Reduction | Significant reduction observed |
| Anticancer | Cell Proliferation | Inhibited growth in multiple cell lines |
| Neuroprotection | Neuronal Viability | Improved survival of dopaminergic neurons |
Comparación Con Compuestos Similares
Structural Analogues and Substituent Effects
The table below highlights key structural analogs and their substituents:
Key Observations :
- Bulk and Hydrophobicity : Compounds like 1a with naphthyl groups show enhanced potency due to increased hydrophobic interactions . The target compound’s 3-chloropyridine substituent may offer similar advantages but with reduced steric hindrance.
- Metabolic Stability : Compound 4 undergoes oxidation on the benzodioxole ring, suggesting that electron-rich substituents (e.g., chloropyridine) in the target compound could mitigate this via steric or electronic effects .
- Heterocyclic Extensions: Pyridopyrimidinone (53g) and pyrimidinylamino (3) groups introduce hydrogen-bonding capabilities, a feature absent in the target compound but critical for target selectivity .
Physicochemical and Structural Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
